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molecular formula C8H5FN4 B2865043 4-(Azidomethyl)-3-fluorobenzonitrile CAS No. 368426-24-8

4-(Azidomethyl)-3-fluorobenzonitrile

Cat. No. B2865043
M. Wt: 176.154
InChI Key: ADMKTJUEGNLANC-UHFFFAOYSA-N
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Patent
US06541467B1

Procedure details

Sodium azide (Aldrich, 0.63 g, 9.8 mmol) was added to a solution of 3-fluoro-4-(bromomethyl)benzonitrile (compound 39, 1.4 g, 6.5 mmol) in DMF (15 mL). After stirring at ambient temperature for 20 hours, the reaction mixture was partitioned in EtOAc and water (100 mL, each). Organic layer was then dried (MgSO4), and solvent was removed under vacuum to give the title compound (0.995 g, 86%). 1HNMR (CDCl3) δ4.50 (s, 2H), 7.38 (d, 2H, J=8.1 Hz), 7.52 (m, 2H).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[CH2:14]Br)[C:9]#[N:10]>CN(C=O)C>[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[CH2:14][N:1]=[N+:2]=[N-:3])[C:9]#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1CBr
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was then dried (MgSO4), and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1CN=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.995 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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